molecular formula C19H21N3O5 B1672647 Isradipine CAS No. 75695-93-1

Isradipine

Cat. No.: B1672647
CAS No.: 75695-93-1
M. Wt: 371.4 g/mol
InChI Key: HMJIYCCIJYRONP-UHFFFAOYSA-N
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Description

Isradipine is a calcium channel blocker belonging to the dihydropyridine class. It is primarily used for the treatment of hypertension (high blood pressure) and is known for its ability to relax blood vessels, making it easier for the heart to pump blood. This compound was patented in 1978 and approved for medical use in 1989 .

Mechanism of Action

Target of Action

Isradipine is a dihydropyridine calcium channel blocker . It primarily targets the L-type calcium channels located in cardiac and arterial smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is a key factor in muscle contraction .

Mode of Action

This compound binds to the L-type calcium channels with high affinity and specificity, inhibiting the influx of calcium ions . When calcium ions enter the cell through these channels, they bind to a protein called calmodulin. The calcium-bound calmodulin then activates myosin light chain kinase (MLCK), a key enzyme in muscle contraction . By inhibiting the initial influx of calcium, this compound decreases the contractile activity of arterial smooth muscle cells .

Biochemical Pathways

The inhibition of calcium influx by this compound affects several biochemical pathways. One of the major pathways involves the activation of myosin light chain kinase (MLCK) by calcium-bound calmodulin . MLCK plays a crucial role in muscle contraction. When activated, it catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction . Inhibition of calcium influx thus results in decreased muscle contractility .

Pharmacokinetics

This compound exhibits a bioavailability of 15-24% . It undergoes extensive first-pass metabolism in the liver via the cytochrome P450 isoenzyme CYP3A4 . The drug is primarily excreted in the urine (60-65%) as metabolites, with the remainder being excreted in the feces (25-30%) . The elimination half-life of this compound is approximately 8 hours .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, certain drugs can interact with this compound and affect its action. Antipsychotic agents can enhance the hypotensive effect of this compound . Also, the antibiotic Rifampin can lower plasma concentrations of this compound to below detectable limits, potentially reducing its effectiveness . Therefore, it’s important to consider these factors when prescribing this compound.

Biochemical Analysis

Biochemical Properties

Isradipine plays a crucial role in biochemical reactions by inhibiting the influx of calcium ions through L-type calcium channels. This inhibition decreases arterial smooth muscle contractility and subsequent vasoconstriction . The compound interacts with enzymes such as myosin light chain kinase (MLCK) by preventing the activation of calmodulin-bound calcium, which is essential for muscle contraction . Additionally, this compound’s interaction with ryanodine receptors in the sarcoplasmic reticulum amplifies the signal for calcium-induced calcium release .

Cellular Effects

This compound affects various types of cells and cellular processes. In arterial smooth muscle cells, it reduces contractile activity, leading to vasodilation and decreased blood pressure . The compound influences cell signaling pathways by inhibiting calcium entry, which is vital for the activation of MLCK and subsequent muscle contraction . This compound also impacts gene expression by modulating calcium-dependent transcription factors, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to L-type calcium channels with high affinity and specificity . This binding inhibits calcium flux into cardiac and smooth muscle cells, reducing contractility and vasoconstriction . The compound also prevents the activation of MLCK by inhibiting the binding of calcium-bound calmodulin, which is a key step in muscle contraction . Additionally, this compound’s inhibition of calcium entry affects gene expression by modulating calcium-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits a biphasic elimination with an early half-life of 1.5 to 2 hours and a terminal half-life of about 8 hours . Studies have shown that this compound remains stable and effective in reducing blood pressure over extended periods . Long-term effects on cellular function include sustained vasodilation and reduced arterial smooth muscle contractility .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, doses of over 2000 mg/kg were tolerated without effects on survival, while significant lethality was observed in mice given oral doses of over 200 mg/kg and rabbits given about 50 mg/kg . In a rat model of embolic stroke, this compound showed cytoprotective efficacy at doses of 2.5 mg/kg subcutaneously . High doses may lead to toxic or adverse effects, including severe hypotension and cardiovascular complications .

Metabolic Pathways

This compound undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 isoenzyme CYP3A4 . The major metabolic pathways include oxidation and ester cleavage, resulting in six identified inactive metabolites . The compound is excreted mainly through urine (60%-65%) and feces (25%-30%) .

Transport and Distribution

This compound is transported and distributed within cells and tissues by binding to plasma proteins, with a protein binding rate of 95% . The compound exhibits a volume of distribution of 3 L/kg . It is selectively distributed to arterial smooth muscle cells due to the alternative splicing of the alpha-1 subunit of the calcium channel .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytosol and the sarcoplasmic reticulum of smooth muscle cells . The compound’s activity is influenced by its localization, as it inhibits calcium entry through L-type calcium channels located in these compartments . This localization is crucial for its function in reducing muscle contractility and vasoconstriction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isradipine can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 3,5-pyridinedicarboxylic acid with isopropylamine and subsequent cyclization to form the dihydropyridine ring. The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, this compound is often produced using high-pressure homogenization and anti-solvent microprecipitation techniques. These methods help in achieving a superior dissolution profile and enhanced bioavailability of the compound .

Chemical Reactions Analysis

Types of Reactions: Isradipine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isradipine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Isradipine’s unique properties and its wide range of applications make it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

3-O-methyl 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJIYCCIJYRONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023179
Record name Isradipine
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Molecular Weight

371.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Isradipine
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Solubility

Practically insoluble (< 10 mg/L at 37 °C), 2.28e-01 g/L
Record name Isradipine
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Mechanism of Action

Isradipine belongs to the dihydropyridine (DHP) class of calcium channel blockers (CCBs), the most widely used class of CCBs. There are at least five different types of calcium channels in Homo sapiens: L-, N-, P/Q-, R- and T-type. CCBs target L-type calcium channels, the major channel in muscle cells that mediates contraction. Similar to other DHP CCBs, isradipine binds directly to inactive calcium channels stabilizing their inactive conformation. Since arterial smooth muscle depolarizations are longer in duration than cardiac muscle depolarizations, inactive channels are more prevalent in smooth muscle cells. Alternative splicing of the alpha-1 subunit of the channel gives isradipine additional arterial selectivity. At therapeutic sub-toxic concentrations, isradipine has little effect on cardiac myocytes and conduction cells.
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CAS No.

75695-93-1
Record name Isradipine
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Record name (+-)-Isopropyl methyl-4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
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Melting Point

168-170 °C, 168 - 170 °C
Record name Isradipine
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Record name Isradipine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To achieve the afore-mentioned objects, the present invention provides for a process for the manufacture of the Isradipine which, involves two steps. In the first step 2,1,3-benzoxadiazole-4-carboxaldehyde is reacted with methyl acetoacetate in the presence of acetic acid and piperidine in diisopropyl ether. The product 2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester is isolated and purified to get substantially high purity product with less than 0.3% 2,1,3-benzoxadiazole-4-carboxaldehyde content present in the purified product. In the second step the purified intermediate 2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester is reacted with isopropyl-β-aminocrotonate in ethanol at 25 to 35° C. The crude Isradipine is crystallised from ethanol to get pure Isradipine having substantially higher purity and containing lower amount of the symmetrical ester isomers (III) and (IV).
Name
2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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